molecular formula C15H18O B13482012 1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one

1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one

Cat. No.: B13482012
M. Wt: 214.30 g/mol
InChI Key: KEIKOAMQTKYUTQ-UHFFFAOYSA-N
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Description

1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one is a unique organic compound characterized by its spirocyclic structure. This compound is notable for its distinctive arrangement, where a spiro carbon atom connects two rings, one of which is a phenyl ring. The molecular formula of this compound is C15H18O, and it has a molecular weight of 214.3028 .

Preparation Methods

The synthesis of 1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one typically involves several steps:

    Synthetic Routes: The preparation often starts with the formation of the spirocyclic core, followed by the introduction of the phenyl group and the dimethyl groups. Common reagents used in the synthesis include organometallic reagents and catalysts to facilitate the formation of the spirocyclic structure.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Solvents like tetrahydrofuran or dichloromethane are often used to dissolve the reactants and facilitate the reaction.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, where substituents like nitro groups or halogens can be introduced using reagents like nitric acid or halogens in the presence of a catalyst.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways.

    Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets.

Comparison with Similar Compounds

1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one can be compared with other spirocyclic compounds:

Properties

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

3,3-dimethyl-6-phenylspiro[3.3]heptan-2-one

InChI

InChI=1S/C15H18O/c1-14(2)13(16)10-15(14)8-12(9-15)11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3

InChI Key

KEIKOAMQTKYUTQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)CC12CC(C2)C3=CC=CC=C3)C

Origin of Product

United States

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